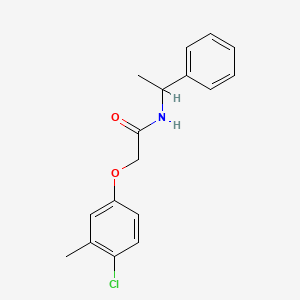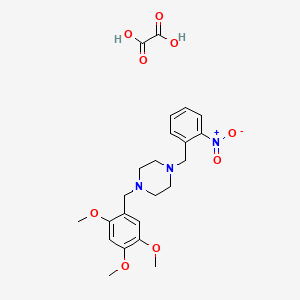
2-(4-chloro-3-methylphenoxy)-N-(1-phenylethyl)acetamide
説明
2-(4-chloro-3-methylphenoxy)-N-(1-phenylethyl)acetamide is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is commonly referred to as Clophedianol and is known for its analgesic and antitussive properties.
作用機序
Clophedianol exerts its analgesic and antitussive effects by acting on the central nervous system. It is believed to work by inhibiting the reuptake of norepinephrine and serotonin, which are neurotransmitters involved in the perception of pain and the regulation of cough. Additionally, Clophedianol has been found to have a weak affinity for opioid receptors, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
Clophedianol has been found to have a number of biochemical and physiological effects. It has been shown to decrease the release of histamine, which is involved in the regulation of cough. Additionally, Clophedianol has been found to have antioxidant properties, which may contribute to its analgesic effects.
実験室実験の利点と制限
Clophedianol has a number of advantages for use in lab experiments. It is easy to synthesize and has a high purity and yield. Additionally, Clophedianol has been extensively studied, making it a well-characterized compound for use in experiments. However, the use of Clophedianol in lab experiments is limited by its potential toxicity and the need for careful handling.
将来の方向性
There are a number of potential future directions for research on Clophedianol. One area of interest is the development of new analogs with improved pharmacological properties. Additionally, Clophedianol may have potential applications in the treatment of opioid addiction, and further research in this area is warranted. Finally, the antioxidant properties of Clophedianol may make it useful in the treatment of a variety of diseases, and further research in this area is also warranted.
Conclusion:
Clophedianol is a synthetic compound with potential applications in various fields. It has been extensively studied for its analgesic and antitussive properties, as well as its potential use as an anesthetic and in the treatment of opioid addiction. Clophedianol exerts its effects by acting on the central nervous system and has a number of biochemical and physiological effects. While there are limitations to its use in lab experiments, further research on Clophedianol may lead to the development of new analogs with improved pharmacological properties and potential applications in the treatment of a variety of diseases.
科学的研究の応用
Clophedianol has been extensively studied for its potential applications in various fields. It has been found to have analgesic and antitussive properties, making it useful in the treatment of pain and cough. Additionally, Clophedianol has been studied for its potential use as an anesthetic and as a treatment for addiction to opioids.
特性
IUPAC Name |
2-(4-chloro-3-methylphenoxy)-N-(1-phenylethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO2/c1-12-10-15(8-9-16(12)18)21-11-17(20)19-13(2)14-6-4-3-5-7-14/h3-10,13H,11H2,1-2H3,(H,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXHNLYKXRXXTTR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)OCC(=O)NC(C)C2=CC=CC=C2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
303.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(3,4-dimethoxyphenyl)-N-[(3-phenyltetrahydro-2H-pyran-3-yl)methyl]tetrahydro-2H-pyran-4-carboxamide](/img/structure/B3948770.png)



![N-1-naphthyl-2-[(6-oxo-4-phenyl-1,4,5,6-tetrahydro-2-pyrimidinyl)thio]acetamide](/img/structure/B3948808.png)

![N-(4-chloro-3-methylphenyl)-N'-[2-(4-methoxyphenyl)ethyl]ethanediamide](/img/structure/B3948827.png)

![methyl 4-(5-{[5-imino-2-(2-methylphenyl)-7-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6(7H)-ylidene]methyl}-2-furyl)benzoate](/img/structure/B3948855.png)
![N-[3-(cyclohexylamino)-1,4-dioxo-1,4-dihydro-2-naphthalenyl]-N-(3,4-difluorophenyl)acetamide](/img/structure/B3948859.png)
![2-(2,4-dichlorophenoxy)-N-[3-(dimethylamino)-2-methylpropyl]acetamide](/img/structure/B3948864.png)
![(1-{[1-(4-fluorobenzyl)-1H-1,2,3-triazol-4-yl]carbonyl}-3-piperidinyl)(phenyl)methanone](/img/structure/B3948871.png)
